1,2,2-Tribromopropane
Description
Properties
IUPAC Name |
1,2,2-tribromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c1-3(5,6)2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELJYJRPJJILHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065775 | |
| Record name | Propane, 1,2,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14476-30-3 | |
| Record name | 1,2,2-Tribromopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14476-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,2,2-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2-tribromopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Bromination of 2,2-Dibromopropane
The bromination of 2,2-dibromopropane (C₃H₄Br₂) represents a direct route to 1,2,2-tribromopropane. This method employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to facilitate electrophilic substitution. The reaction proceeds via the following stoichiometry:
Key Reaction Parameters:
-
Temperature: 40–60°C
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Catalyst Loading: 5–10 mol% FeBr₃
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Solvent: Dichloromethane or carbon tetrachloride
The regioselectivity arises from the stability of the carbocation intermediate, favoring bromination at the less substituted carbon. This method is scalable but requires careful control of stoichiometry to avoid over-bromination to pentabromopropane derivatives .
Radical Bromination of Propane Derivatives
Free-radical bromination of propane derivatives offers an alternative pathway, though it requires stringent conditions to achieve selectivity. Using ultraviolet (UV) light initiation, propane reacts with bromine in a stepwise manner:
Challenges and Optimizations:
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Selectivity: Competing formation of 1,2,3-tribromopropane and dibromopropane isomers necessitates precise control of bromine concentration and reaction time.
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Pressure: Elevated pressures (2–3 atm) improve bromine solubility and reaction rates .
This method is less favored industrially due to side reactions and lower efficiency compared to catalytic approaches.
Hydrobromination of 1,2-Dibromopropene
The addition of hydrogen bromide (HBr) to 1,2-dibromopropene (C₃H₂Br₂) provides a stereoselective route to this compound. The reaction follows Markovnikov addition, with HBr preferentially attaching to the less substituted carbon:
Reaction Conditions:
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Temperature: 0–25°C (to minimize polymerization of the alkene)
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Solvent: Ethanol or acetic acid
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Catalyst: None required; proceeds via acid-catalyzed mechanism
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Yield: 80–90%
This method is advantageous for laboratory-scale synthesis due to its simplicity and high regioselectivity.
Industrial-Scale Synthesis via Propylene Bromination
A patent-pending method (CN103288586A) describes the synthesis of 1,2-dibromopropane from propylene, which can be further brominated to this compound . While the patent focuses on 1,2-dibromopropane, adapting the protocol with excess bromine and FeBr₃ yields the tribrominated product:
Steps:
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Propylene Bromination:
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Secondary Bromination:
Industrial Parameters:
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Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst)
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Temperature Gradient: 15–39°C during propylene addition
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Purification: Distillation at 120–150°C under reduced pressure
Physicochemical Properties of this compound
The compound’s properties are critical for process design and application:
| Property | Value | Source |
|---|---|---|
| Boiling Point (°C) | 280.79 | |
| Density (g/cm³) | 2.3312 | |
| Molecular Weight (g/mol) | 280.79 | |
| Refractive Index (n₂₀°C) | 1.572 |
These data underscore its high density and thermal stability, making it suitable for high-temperature reactions.
Chemical Reactions Analysis
1,2,2-Tribromopropane undergoes various chemical reactions, including substitution, elimination, and reduction reactions. Some common reactions include:
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Substitution Reactions: : this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions and result in the formation of substituted propanes .
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Elimination Reactions: : Under the influence of strong bases, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 1,2-dibromo-1-propene .
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Reduction Reactions: : The compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1,2-dibromopropane or other partially reduced products .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- 1,2,2-Tribromopropane is widely used as a reagent in organic synthesis. It serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity due to the presence of three bromine atoms makes it a valuable tool in synthetic chemistry .
-
Biological Studies
- The compound is utilized in mutagenicity studies to investigate its effects on genetic material. Research has shown that it can influence cellular functions and induce DNA repair mechanisms. Such studies are crucial for understanding the potential health risks associated with exposure to brominated compounds .
- Industrial Applications
Toxicological Studies
Due to its toxicity, extensive research has been conducted on the effects of this compound on biological systems. It has been shown to cause damage to organs such as the kidneys and testes in animal models. The compound's toxicological profile necessitates careful handling and regulation in both laboratory and industrial environments .
Case Studies
- Mutagenicity Assays
- Environmental Impact
Mechanism of Action
The mechanism of action of 1,2,2-Tribromopropane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Comparison with Similar Brominated Propane Compounds
Structural and Chemical Properties
*Molecular weight inferred from 1,2,3-tribromopropane data .
Toxicity and Environmental Impact
- This compound: No direct toxicity data available.
- 1,2,3-Tribromopropane : Mutagenic in Salmonella typhimurium strains (TA1535, TA100) and induces dominant lethal mutations in rats .
- 1,1,3-Tribromopropane: Less genotoxic than 1,2-dibromo-3-chloropropane in comparative studies .
- 1,1,2,2-Tetrabromopropane : Higher persistence due to bromine density; predicted ecological toxicity via ACD/Labs models .
Biological Activity
1,2,2-Tribromopropane (TBP) is an organobromine compound with significant biological activity, particularly in the context of its toxicity and potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of TBP, drawing from diverse research findings, case studies, and relevant data.
This compound is a member of the haloalkane family, characterized by the presence of bromine atoms. Its chemical formula is C₃H₆Br₃, and it is primarily used as a solvent and in chemical synthesis. The compound's structure contributes to its reactivity and interaction with biological systems.
Acute Toxicity
Research indicates that this compound exhibits acute toxicity. In animal studies, exposure has been linked to various adverse effects, including:
- Hematopoietic Impairment : Inhalation exposure has shown to cause significant hematopoietic damage in Wistar rats .
- Ovarian Toxicity : Studies have reported ovarian toxicity in female rats exposed to 2-bromopropane, suggesting potential reproductive hazards .
Chronic Effects
Chronic exposure to TBP may lead to long-term health consequences. A review highlighted that prolonged exposure could result in:
- Neurotoxicity : Evidence suggests that brominated compounds can affect neurological functions due to their ability to disrupt neurotransmitter systems.
- Endocrine Disruption : Some studies propose that halogenated compounds like TBP may interfere with hormonal regulation.
Biochemical Interactions
This compound's biological activity can also be understood through its interactions with enzymes and cellular processes.
Enzymatic Activity
The compound has been studied for its interaction with haloalkane dehalogenases (HLDs), which are enzymes that catalyze the dehalogenation of haloalkanes:
- Substrate Specificity : Research indicates that TBP can be a substrate for certain HLDs, although its activity is significantly lower compared to other haloalkanes .
- Enzyme Kinetics : The catalytic efficiency of these enzymes when interacting with TBP was found to be markedly reduced, indicating a preference for shorter-chain halogenated compounds.
Case Studies
Several case studies have documented the effects of this compound in different contexts:
- Occupational Exposure : Workers in industries using TBP have reported symptoms consistent with chemical exposure, including respiratory issues and skin irritation.
- Environmental Impact : Studies have shown that TBP can persist in the environment and bioaccumulate in aquatic organisms, raising concerns about ecological toxicity.
Data Table: Toxicological Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
